molecular formula C18H11D8Cl2NO4 B602461 Felodipine-d8 CAS No. 1346602-65-0

Felodipine-d8

Cat. No. B602461
CAS RN: 1346602-65-0
M. Wt: 392.30
InChI Key:
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Description

Felodipine-d8 is a deuterated derivative of the drug Felodipine. Felodipine is a calcium channel blocker used to treat hypertension . It works by affecting the movement of calcium into the cells of the heart and blood vessels . Felodipine-d8 is an isotopically labeled version of Felodipine, in which eight hydrogen atoms have been replaced with deuterium atoms.


Synthesis Analysis

Felodipine form IV was obtained consistently via solvent evaporation in a pH-controlled solution, followed by large-scale crystallization through seeding the saturated solution of Felodipine .


Molecular Structure Analysis

Felodipine-d8 has a molecular weight of 384.51 g/mol and a molecular formula of C18H19Cl2N2O4D8. Its chemical structure is similar to that of Felodipine, but with the addition of eight deuterium atoms. Single crystals of the crystallosolvates [felodipine + N-methylformamide] and [Fel + DMF] with 1:1 stoichiometry were grown, and their structures were solved by X-ray diffraction methods .


Chemical Reactions Analysis

Felodipine form IV was obtained consistently via solvent evaporation in a pH-controlled solution, and followed by large-scale crystallization through seeding the saturated solution of Felodipine .


Physical And Chemical Properties Analysis

Felodipine-d8 is a white to off-white solid that is soluble in dimethyl sulfoxide, methanol, and ethanol. Form IV of Felodipine has a higher melting temperature but lower melting enthalpy compared to form I .

Scientific Research Applications

Fluorescent Probe Synthesis

Felodipine-d8 has been used in the synthesis of a CdTe quantum dot-based fluorescent probe . The synthesis conditions, structure, and interaction conditions with Felodipine of CdTe quantum dots were analyzed by fluorescence spectrophotometry, Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), UV–visible spectroscopy, and TEM .

Drug Testing

The fluorescent probe synthesized using Felodipine-d8 can be used to determine the Felodipine tablet content . This application is particularly useful in quality control and assurance in pharmaceutical manufacturing .

Formulation Studies

Felodipine-d8 has been used in the optimization of the preformulation and formulation parameters in the development of new extended-release tablets containing Felodipine . This includes determining the suitability of using microcrystalline Felodipine and establishing the structure of the hydrophilic matrix system .

Mechanism of Action

Target of Action

Felodipine-d8 primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation . In addition to binding to L-type calcium channels, felodipine binds to a number of calcium-binding proteins . It also exhibits competitive antagonism of the mineralocorticoid receptor .

Mode of Action

Felodipine inhibits the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction . It also reversibly competes against other dihydropyridine calcium channel blockers for dihydropyridine binding sites in vascular smooth muscle and cultured rabbit atrial cells .

Biochemical Pathways

Felodipine affects the calcium ion transport pathway. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to a relaxation of coronary vascular smooth muscle and coronary vasodilation .

Pharmacokinetics

Felodipine is extensively metabolized in humans . It shows low oral bioavailability due to high first-pass metabolism . It is a sensitive substrate of cytochrome P450 (CYP) 3A4 . The metabolism of felodipine to dehydrofelodipine by CYP3A4 is well captured in the pharmacokinetic model .

Result of Action

The pharmacodynamic effect of felodipine directly correlates with its plasma concentration . It induces autophagy and clears diverse aggregate-prone, neurodegenerative disease-associated proteins . Felodipine can clear mutant α-synuclein in mouse brains at plasma concentrations similar to those that would be seen in humans taking the drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Felodipine-d8. For instance, the oral bioavailability of poorly water-soluble drugs like felodipine can be enhanced by techniques such as particle size reduction, solubilization, salt formation, and preparation of solid dispersion . These techniques aim to increase the dissolution of the drug, thereby improving its bioavailability .

Safety and Hazards

Felodipine may cause serious side effects. It is harmful if swallowed and precautions should be taken to avoid ingestion .

properties

{ "Design of the Synthesis Pathway": "Felodipine-d8 can be synthesized by introducing deuterium atoms at specific positions in the Felodipine molecule. This can be achieved through the use of deuterated reagents and solvents in the synthesis process.", "Starting Materials": [ "Felodipine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Felodipine is dissolved in a deuterated solvent.", "Step 2: Deuterated reagents are added to the solution.", "Step 3: The reaction mixture is stirred at a specific temperature and pressure for a specific amount of time.", "Step 4: The reaction mixture is then purified and the Felodipine-d8 product is isolated." ] }

CAS RN

1346602-65-0

Product Name

Felodipine-d8

Molecular Formula

C18H11D8Cl2NO4

Molecular Weight

392.30

Purity

95% by HPLC; 98% atom D

Related CAS

72509-76-3 (unlabelled)

synonyms

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl-d5 5-Methyl-d3 Ester

tag

Felodipine

Origin of Product

United States

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